4,6,7-Trihydroxynaphthalene-2-carboxylic acid

Description

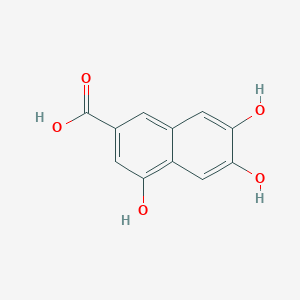

4,6,7-Trihydroxynaphthalene-2-carboxylic acid is a polyhydroxylated naphthalene derivative characterized by three hydroxyl groups at positions 4, 6, and 7, and a carboxylic acid moiety at position 2.

Properties

CAS No. |

752236-48-9 |

|---|---|

Molecular Formula |

C11H8O5 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

4,6,7-trihydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O5/c12-8-3-6(11(15)16)1-5-2-9(13)10(14)4-7(5)8/h1-4,12-14H,(H,15,16) |

InChI Key |

SOOITHILOFOVHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- typically involves multi-step organic reactions. One common method starts with naphthalene, which undergoes a series of hydroxylation and carboxylation reactions. The hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents under acidic or basic conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Large-scale production might use continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality output.

Types of Reactions:

Oxidation: The hydroxyl groups in 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- can undergo oxidation to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, acid anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Ester derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trihydroxy- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an antioxidant due to the presence of multiple hydroxyl groups.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- is primarily due to its ability to interact with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant mechanism is crucial in its potential therapeutic effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 4,6,7-trihydroxynaphthalene-2-carboxylic acid and analogous compounds:

Key Observations :

- Bromination Effects : The bromine substituent in 7-bromo-3-hydroxy-naphthalene-2-carboxylic acid increases molecular weight and may alter electronic properties, making it more reactive in substitution reactions compared to hydroxyl-rich derivatives .

Functional Contrasts :

- Antioxidant Capacity: The target compound’s three hydroxyl groups may surpass caffeic acid’s two hydroxyls in radical scavenging efficiency, though solubility differences (aromatic vs. propenoic acid) could limit bioavailability .

- Toxicity Profiles : Hydrogenated naphthalene derivatives (e.g., tetrahydronaphthalene-2,6-dicarboxylic acid) may exhibit lower cytotoxicity than fully aromatic analogs, as suggested by EFSA safety assessments .

Physicochemical Properties

- Solubility : Higher hydroxylation in this compound likely enhances water solubility compared to brominated or hydrogenated analogs.

- Stability : Aromatic hydroxyl groups may increase susceptibility to oxidation, necessitating stabilization in formulations, whereas hydrogenated derivatives (e.g., tetrahydronaphthalene) show improved stability in sterile solutions .

Biological Activity

4,6,7-Trihydroxynaphthalene-2-carboxylic acid (THNCA) is a polyphenolic compound derived from naphthalene. Its structure features three hydroxyl groups and a carboxylic acid group, which contribute to its biological activities. This article provides a comprehensive overview of the biological activities associated with THNCA, including antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

THNCA exhibits notable antimicrobial properties against various pathogens. Research indicates that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- Antibacterial Activity : In a study evaluating different naphthalene derivatives, THNCA showed considerable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for S. aureus was determined to be 32 µg/mL, while for E. coli, it was 64 µg/mL .

- Antifungal Activity : THNCA also exhibited antifungal properties against Candida albicans. The compound achieved an MIC of 16 µg/mL .

Antioxidant Properties

The antioxidant capacity of THNCA has been extensively studied. It is capable of scavenging free radicals and reducing oxidative stress.

- Free Radical Scavenging : THNCA effectively neutralizes reactive oxygen species (ROS), which are implicated in various diseases .

- Inhibition of Lipid Peroxidation : The compound has shown potential in inhibiting lipid peroxidation in cellular membranes, thereby protecting cells from oxidative damage.

Therapeutic Potential

Research has explored the therapeutic implications of THNCA in various health conditions:

- Anti-inflammatory Effects : THNCA has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

- Neuroprotective Effects : Preliminary studies suggest that THNCA may offer neuroprotective benefits by mitigating neuroinflammation and oxidative stress in neurodegenerative diseases .

Data Table: Biological Activities of THNCA

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols to form esters. This reaction typically requires acidic catalysis (e.g., H₂SO₄) via the Fischer esterification mechanism:

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

Example :

Conditions :

-

Reflux in anhydrous methanol with catalytic H₂SO₄

-

Reaction time: 4–6 hours

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using borane (BH₃/THF) or lithium aluminum hydride (LiAlH₄). Borane is preferred due to its selectivity and milder conditions .

Mechanism :

-

Hydride attack at the carbonyl carbon forms an aldehyde intermediate.

-

Further reduction yields the primary alcohol.

Example :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| LiAlH₄ | 4,6,7-Trihydroxynaphthalen-2-methanol | 65–70% | Anhydrous ether, |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.